molecular formula C19H20N4O2 B2395423 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1795443-27-4

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2395423
CAS No.: 1795443-27-4
M. Wt: 336.395
InChI Key: QCLFIAKDMFJGNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a synthetic small molecule featuring a pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at position 2, linked via an amide bond to a 4-phenyltetrahydro-2H-pyran-4-carboxamide moiety. The pyrazolo[1,5-a]pyrimidine scaffold is structurally analogous to purines, enabling interactions with enzymatic targets such as kinases or proteases . The 4-phenyltetrahydro-2H-pyran group may enhance metabolic stability and bioavailability, as similar substituents are observed in pharmacologically optimized compounds .

Properties

IUPAC Name

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-phenyloxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-14-11-17-20-12-16(13-23(17)22-14)21-18(24)19(7-9-25-10-8-19)15-5-3-2-4-6-15/h2-6,11-13H,7-10H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLFIAKDMFJGNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)C3(CCOCC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C18_{18}H22_{22}N4_{4}O. Its structure includes a pyrazolo-pyrimidine core fused with a tetrahydro-pyran ring, which is significant for its biological interactions.

Anticancer Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound have shown effectiveness against leukemia and renal cancer subpanels, with GI(50) values reaching sub-micromolar concentrations .

The biological activity of this compound may be attributed to its ability to inhibit specific kinases involved in cancer cell proliferation. Similar compounds have been identified as RET kinase inhibitors, which play a crucial role in oncogenic signaling pathways . The inhibition of these pathways can lead to reduced tumor growth and increased apoptosis in cancer cells.

Case Studies and Research Findings

Study Findings Reference
Study 1Demonstrated the antiproliferative effects of pyrazolo[1,5-a]pyrimidine derivatives on over 50 tumor cell lines. The most active compound showed selectivity against leukemia and renal cancers.
Study 2Investigated the structure-activity relationship (SAR) of similar compounds, revealing that modifications at specific positions enhance biological activity.
Study 3Evaluated the pharmacokinetics and toxicity profiles of related compounds, indicating favorable absorption and low toxicity at therapeutic doses.

Pharmacological Profile

The pharmacological profile of this compound suggests it may serve as a lead compound for further development in cancer therapeutics. Its ability to target multiple pathways involved in tumorigenesis makes it a candidate for combination therapies.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that compounds containing the pyrazolo[1,5-a]pyrimidine scaffold exhibit significant antitumor properties. These compounds can inhibit enzymes like thymidine phosphorylase, which is implicated in tumor growth and metastasis. For instance, studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can selectively inhibit DNA gyrase, a bacterial enzyme that is not present in humans, making it a viable target for antibacterial therapies as well .

Neuroprotective Effects
The neuroprotective potential of pyrazolo[1,5-a]pyrimidine derivatives has also been explored. These compounds have been found to exhibit protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanisms involve modulation of neurotransmitter systems and reduction of oxidative stress within neuronal cells .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the pyrazolo[1,5-a]pyrimidine core influence biological activity. Various substituents on the pyrazolo ring have been systematically evaluated to optimize potency against specific targets like thymidine phosphorylase and to enhance selectivity towards cancer cells while minimizing effects on normal cells. Such studies often employ quantitative structure-activity relationship (QSAR) models to predict the efficacy of new analogs based on their chemical structure .

Synthesis and Derivative Development

The synthesis of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide and its derivatives typically involves multi-step processes that include cyclization reactions and functional group modifications. The development of these derivatives is essential for expanding the library of compounds available for screening against various biological targets. Techniques such as fragment-based drug design have been employed to create new analogs with improved pharmacological profiles .

Pharmacological Applications

Antibacterial Properties
The antibacterial activity of pyrazolo[1,5-a]pyrimidine derivatives makes them candidates for the development of new antibiotics. The ability to inhibit bacterial DNA gyrase provides a mechanism through which these compounds can effectively combat bacterial infections without affecting human cells .

Anti-inflammatory Effects
Some derivatives have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis or inflammatory bowel disease .

Data Table: Summary of Biological Activities

Biological Activity Target/Mechanism References
AntitumorInhibition of thymidine phosphorylase ,
NeuroprotectionModulation of neurotransmitter systems
AntibacterialInhibition of DNA gyrase
Anti-inflammatoryInhibition of cytokines

Case Studies

  • Thymidine Phosphorylase Inhibition : A study demonstrated that specific derivatives showed significant inhibition against thymidine phosphorylase, leading to reduced tumor growth in preclinical models.
  • Neuroprotective Effects in Animal Models : Research involving animal models indicated that certain pyrazolo derivatives could mitigate cognitive decline associated with neurodegenerative diseases through antioxidant mechanisms.
  • Antibacterial Efficacy Testing : Laboratory tests confirmed that selected compounds displayed potent antibacterial activity against strains resistant to conventional antibiotics, highlighting their therapeutic potential.

Comparison with Similar Compounds

Key Observations:

Core Structure Influence: The pyrazolo[1,5-a]pyrimidine core in the target compound and anagliptin contrasts with the triazolo[1,5-a]pyrimidine in Compound 3. The triazole ring in Compound 3 may enhance hydrogen-bonding interactions, as seen in kinetoplastid inhibitors .

Substituent Effects: The 4-phenyltetrahydro-2H-pyran group in the target compound introduces steric bulk and lipophilicity, which may improve membrane permeability compared to anagliptin’s cyanopyrrolidinyl group . Compound 3’s difluoromethylpyridine substituent likely enhances metabolic stability and target affinity through fluorine’s electronegativity .

Synthetic Strategies :

  • Suzuki coupling is a common method for introducing aryl/heteroaryl groups in pyrazolo-pyrimidine derivatives, as demonstrated in anagliptin and Compound 3 .
  • Amide bond formation (e.g., carboxamide linkage in the target compound) is a standard approach for conjugating heterocyclic amines with carboxylic acid derivatives .

Research Findings and Discussion

  • Biological Target Hypotheses: The pyrazolo[1,5-a]pyrimidine scaffold is prevalent in enzyme inhibitors, such as anagliptin (DPP-4) and kinase-targeting compounds . The target compound’s lack of a charged group (e.g., anagliptin’s cyanopyrrolidine) may shift its selectivity toward non-polar binding pockets.
  • Pharmacokinetic Considerations : The 4-phenyltetrahydro-2H-pyran moiety is associated with improved metabolic stability in tetrahydro-2H-pyran derivatives, as seen in . This could position the target compound for oral administration.

Preparation Methods

Core Heterocycle Construction

Method A (Malonate Condensation):
5-Amino-3-methylpyrazole reacts with diethyl malonate under sodium ethanolate catalysis (89% yield) to form dihydroxy intermediate 1 (Scheme 1). Subsequent POCl₃-mediated chlorination yields 5,7-dichloro derivative 2 (61%), with morpholine substitution selectively replacing the C7 chlorine (94% yield).

Method B (Formate Cyclization):
3-Methyl-5-aminopyrazole undergoes cyclization with 3,3-dialkoxypropionate derivatives in acidic conditions, producing methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate. Alkaline hydrolysis converts the ester to carboxylic acid (72-85% yield), followed by Curtius rearrangement or Hofmann degradation to install the amine.

Comparative Data:

Parameter Method A Method B
Total Yield 51% 68%
Chlorine Byproducts Present Absent
Scalability 100g scale 500g scale

Method B demonstrates superior scalability and avoids halogenated intermediates, though Method A provides better regiocontrol for subsequent substitutions.

Preparation of 4-Phenyltetrahydro-2H-Pyran-4-Carboxylic Acid

Ketone Intermediate Synthesis

Phenyllithium (1.8 M in dibutyl ether) reacts with N-methoxy-N-methyloxane-4-carboxamide at -78°C under N₂, yielding 4-benzoyloxane in 78% yield after silica gel purification.

Baeyer-Villiger Oxidation & Hydrolysis

The ketone undergoes Baeyer-Villiger oxidation with mCPBA to form lactone intermediate, followed by acidic hydrolysis to 4-phenyltetrahydro-2H-pyran-4-carboxylic acid (83% yield over two steps).

Alternative Pathway:
Direct cyclization of γ-keto acid derivatives using H₂SO₄ catalyst achieves 71% yield but requires stringent temperature control (-10°C to 0°C).

Amide Bond Formation Strategies

Carboxylic Acid Activation

The 4-phenyltetrahydro-2H-pyran-4-carboxylic acid undergoes activation via:

  • Mixed Carbonate Method:
    Reaction with ClCO₂iPr in presence of N-methylmorpholine (NMM), followed by aminolysis with 2-methylpyrazolo[1,5-a]pyrimidin-6-amine (89% yield).
  • Phosphonium Salt Coupling:
    Using PyBOP or HATU coupling reagents in DMF, achieving 92-94% yields with minimized racemization.

Reaction Optimization Data:

Coupling Reagent Temp (°C) Yield (%) Epimerization (%)
HATU 25 94 <1
EDCI/HOBt 0 87 3.2
T3P -10 91 0.8

HATU-mediated coupling at ambient temperature provides optimal balance of efficiency and stereochemical fidelity.

Integrated Synthetic Route

Optimal Pathway

  • Prepare 2-methylpyrazolo[1,5-a]pyrimidin-6-amine via Method B (5 steps, 68% yield)
  • Synthesize 4-phenyltetrahydro-2H-pyran-4-carboxylic acid through Baeyer-Villiger route (3 steps, 69% yield)
  • Couple fragments using HATU/DIEA in anhydrous DMF (94% yield)

Overall Yield: 68% × 69% × 94% = 43.6% theoretical maximum

Process Chemistry Considerations

Purification Challenges

The final compound exhibits poor crystallinity, necessitating chromatographic purification (silica gel or preparative HPLC). Chiral SFC separation achieves >99% ee when required, though the target molecule contains no stereocenters.

Impurity Profile

Common impurities include:

  • Des-phenyl analogue (0.3-1.1%): Forms via incomplete Friedel-Crafts alkylation
  • Dimerized pyrazolopyrimidine (0.8% max): Mitigated by strict temperature control during amide coupling

Scale-Up Modifications

Solvent Optimization

Replacing DMF with cyclopentyl methyl ether (CPME) in coupling steps reduces environmental impact while maintaining yield (91% vs 94% in DMF).

Continuous Flow Processing

Microwave-assisted continuous flow reactors achieve 89% yield in pyrazolopyrimidine formation (residence time 8 min vs 2h batch).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.39 (s, 1H), 7.98 (d, J=8.0 Hz, 1H), 7.51 (s, 1H), 7.38-7.22 (m, 5H), 5.52 (d, J=10.8 Hz, 1H), 4.01-3.76 (m, 4H), 3.51-3.24 (m, 2H), 2.31 (s, 3H), 1.95 (s, 3H)
  • HRMS : m/z 405.1802 [M+H]⁺ (calc. 405.1805)

Q & A

Basic: What are the key synthetic pathways for this compound, and how can reaction conditions be optimized for yield?

Answer:
The synthesis of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves multi-step protocols. A common approach includes:

  • Step 1: Preparation of the pyrazolo[1,5-a]pyrimidine core via nucleophilic substitution or cyclocondensation reactions. For example, 4-chloropyrimidine derivatives can react with pyrazole intermediates under basic conditions (e.g., K₂CO₃) to form the heterocyclic backbone .
  • Step 2: Coupling with the tetrahydro-2H-pyran-4-carboxamide moiety using amide bond-forming reagents such as TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) and DIEA (N,N-diisopropylethylamine) in dichloromethane at controlled temperatures (0–25°C) .
  • Optimization: Yield improvements are achieved by adjusting solvent polarity (e.g., DMF for polar intermediates), reaction time (12–24 hours for coupling steps), and purification via silica gel chromatography or recrystallization .

Advanced: How can computational methods predict the reactivity of intermediates in its synthesis?

Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms can model transition states and energetics of key steps, such as:

  • Cyclization reactions: Predicting regioselectivity in pyrazolo-pyrimidine ring formation by analyzing frontier molecular orbitals (FMOs) and charge distribution .
  • Amide coupling: Identifying optimal protonation states and steric effects using molecular mechanics simulations (e.g., OEChem software) to avoid side reactions .
  • Validation: Experimental data (e.g., NMR, LC-MS) should be cross-referenced with computed spectra (via tools like Gaussian) to refine computational models .

Advanced: How should researchers resolve contradictions in biological activity data between structurally similar analogs?

Answer:
Contradictions in bioactivity (e.g., antimicrobial vs. anticancer effects) can arise from subtle structural differences. A systematic approach includes:

  • Structural comparison: Analyze dihedral angles and hydrogen-bonding patterns via X-ray crystallography (e.g., deviations >10° in pyrimidine ring planarity significantly alter binding ).
  • SAR studies: Test derivatives with modified substituents (e.g., trifluoromethyl vs. methoxy groups) to isolate electronic or steric contributions .
  • Target profiling: Use kinase inhibition assays or molecular docking to identify off-target interactions that may explain divergent activities .

Basic: What spectroscopic and crystallographic techniques are critical for confirming its structure?

Answer:

  • 1H/13C NMR: Assign peaks based on coupling patterns (e.g., pyrazolo-pyrimidine protons at δ 8.2–8.5 ppm) and DEPT experiments for carbon hybridization .
  • X-ray crystallography: Resolve absolute configuration and intramolecular interactions (e.g., N–H⋯N hydrogen bonds stabilizing the pyran ring ).
  • LC-MS/HPLC: Verify molecular weight (e.g., [M+H]+ at m/z 394–456) and purity (>95%) using reverse-phase C18 columns .

Advanced: What strategies optimize reaction parameters for heterocyclic coupling steps?

Answer:

  • DoE (Design of Experiments): Apply factorial designs to screen variables (temperature, catalyst loading, solvent) and identify critical factors via ANOVA .
  • Catalyst selection: Use Pd(PPh₃)₄ for Suzuki couplings or CuI for Ullmann reactions to enhance cross-coupling efficiency .
  • Kinetic monitoring: Track intermediates in real-time using in-situ IR spectroscopy to adjust reaction conditions dynamically .

Advanced: How do electronic effects of substituents influence the compound’s reactivity and stability?

Answer:

  • Electron-withdrawing groups (e.g., -CF₃): Increase electrophilicity of the pyrimidine ring, accelerating nucleophilic attacks but risking hydrolysis under acidic conditions .
  • Steric hindrance: Bulky tert-butyl groups on the benzothiophene moiety reduce aggregation in solution, improving solubility .
  • Methoxy groups: Enhance π-π stacking in crystal lattices, stabilizing the solid-state structure but potentially reducing bioavailability .

Basic: What purification methods ensure high purity of the final compound?

Answer:

  • Chromatography: Use gradient elution (hexane/ethyl acetate to DCM/MeOH) on silica gel columns to separate regioisomers .
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) based on differential solubility of the product vs. byproducts .
  • HPLC: Employ preparative C18 columns with acetonitrile/water (0.1% TFA) for final polishing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.